molecular formula C17H15N3O2 B2926867 N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide CAS No. 904645-80-3

N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide

Cat. No.: B2926867
CAS No.: 904645-80-3
M. Wt: 293.326
InChI Key: CGEQWIXHNLCIAZ-UHFFFAOYSA-N
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Description

“N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide” is a compound that belongs to the oxadiazole family . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles, including “this compound”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include cyclization and nucleophilic alkylation .

Scientific Research Applications

Anticancer Properties

A study by Ravinaik et al. (2021) on derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings indicate the potential of oxadiazole derivatives in anticancer drug development (Ravinaik et al., 2021).

Antimycobacterial Screening

Nayak et al. (2016) synthesized and evaluated the antimycobacterial activity of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives against Mycobacterium tuberculosis. Their study identified lead molecules with promising activity, suggesting these compounds as potential agents for tuberculosis treatment (Nayak et al., 2016).

Antibacterial and Antioxidant Studies

Research by Karanth et al. (2019) on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives showed good antibacterial and potent antioxidant activities. These compounds were effective against Staphylococcus aureus, highlighting their potential as antimicrobial and antioxidant agents (Karanth et al., 2019).

Anti-Inflammatory Activity

A study by Puttaswamy et al. (2018) synthesized benzophenone appended oxadiazole derivatives that exhibited significant anti-inflammatory activity. The compound with a hydroxy substituent demonstrated notable membrane stabilizing activity, suggesting its potential in treating inflammatory disorders (Puttaswamy et al., 2018).

Future Directions

The future directions for “N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide” and similar compounds could involve further exploration of their potential applications in various fields, such as medicinal chemistry and material science . Additionally, more research could be conducted to better understand their mechanisms of action and to optimize their synthesis processes .

Properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-2-15-19-20-17(22-15)13-8-10-14(11-9-13)18-16(21)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEQWIXHNLCIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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